NBD-TMA Iodide Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

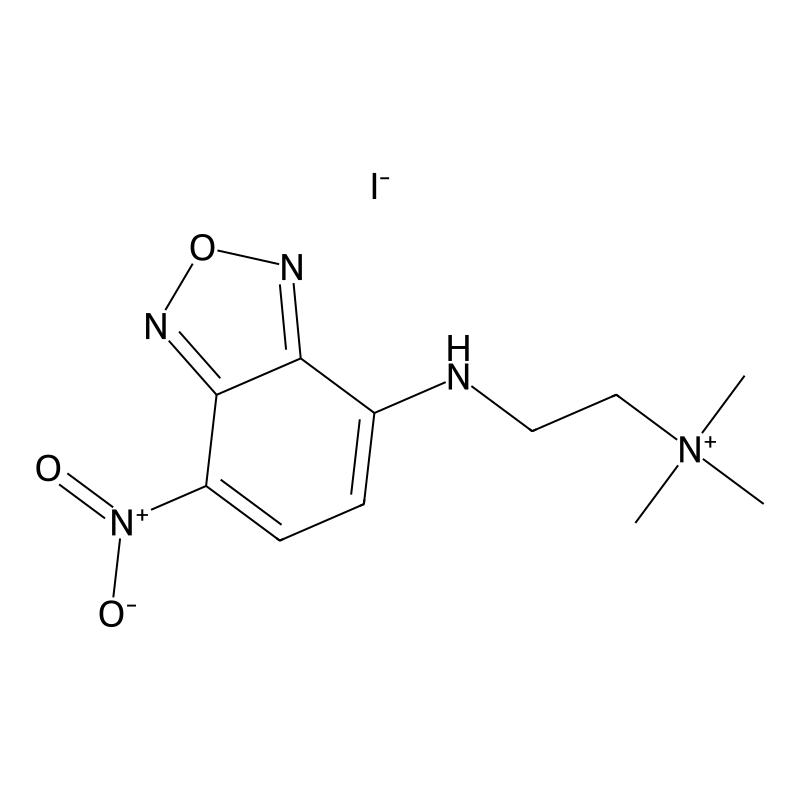

NBD-TMA Iodide Salt, scientifically known as N,N,N-Trimethyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanaminium iodide, is a chemical compound with the molecular formula C₁₁H₁₆N₅O₃.I and a molecular weight of approximately 393.18 g/mol. This compound is characterized by its unique structure, which includes a trimethylammonium group and a nitro-substituted benzoxadiazole moiety, contributing to its distinctive properties and applications in various fields, particularly in biological and chemical research .

The primary mechanism of action of NBD-TMA lies in its ability to interact with specific biological targets. Due to its positive charge, NBD-TMA can bind to negatively charged molecules like nucleic acids and phospholipids within cells []. This binding allows researchers to use NBD-TMA as a fluorescent probe to:

- Monitor renal transport of organic cations: NBD-TMA's ability to mimic organic cations in the kidneys makes it a valuable tool to study their transport mechanisms [].

- Measure gap junction coupling: NBD-TMA can pass through certain gap junctions, which are channels connecting cells. This allows researchers to assess the permeability and selectivity of these junctions [].

The biological activity of NBD-TMA Iodide Salt is primarily attributed to its ability to interact with biological molecules. It has been studied for its potential as a fluorescent marker in live-cell imaging and tracking cellular processes. The compound exhibits low toxicity and high specificity, making it suitable for various biological applications, including studying membrane dynamics and protein interactions . Furthermore, its unique structure allows it to penetrate cellular membranes effectively, enhancing its utility in biological assays.

The synthesis of NBD-TMA Iodide Salt typically involves the reaction of trimethylamine with 7-nitro-2,1,3-benzoxadiazole-4-amine under controlled conditions. The process may include the following steps:

- Formation of the amine: Reacting 7-nitro-2,1,3-benzoxadiazole with an appropriate amine source.

- Methylation: Introducing methyl groups using methyl iodide or another methylating agent to form the trimethylammonium salt.

- Iodination: The final step involves adding iodine or iodide salts to form NBD-TMA Iodide Salt.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .

NBD-TMA Iodide Salt has several applications across different fields:

- Fluorescent Probes: Utilized in cell biology for tracking cellular processes and interactions.

- Chemical Sensors: Employed in detecting specific ions or molecules due to its fluorescent properties.

- Research: Used in studies involving membrane dynamics and protein interactions.

Its versatility makes it a valuable tool in both academic and industrial research settings .

Studies on the interactions of NBD-TMA Iodide Salt with various biomolecules have revealed its potential as a selective probe for specific targets. For instance, it has been shown to interact with lipid membranes and proteins, allowing researchers to visualize and quantify these interactions in real-time. The compound's fluorescence can be modulated based on its environment, providing insights into molecular dynamics within cells .

NBD-TMA Iodide Salt shares structural similarities with several other compounds that contain nitro-benzoxadiazole moieties or quaternary ammonium groups. Here are some similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Nitrobenzofurazan | Contains a nitro group on a benzofurazan ring | Known for higher stability but less solubility |

| 4-Nitrobenzyltrimethylammonium chloride | Quaternary ammonium salt with a nitrobenzyl group | More soluble in organic solvents |

| 7-Nitro-2,1,3-benzothiadiazole | Similar nitro-substituted structure | Exhibits different fluorescence properties |

NBD-TMA Iodide Salt is unique among these compounds due to its specific combination of trimethylammonium functionality and the benzoxadiazole moiety, which provides distinct photophysical properties suitable for biological applications .